Methyl 2-bromo-6-cyano-4-iodobenzoate Methyl 2-bromo-6-cyano-4-iodobenzoate
Brand Name: Vulcanchem
CAS No.: 1807162-86-2
VCID: VC2769359
InChI: InChI=1S/C9H5BrINO2/c1-14-9(13)8-5(4-12)2-6(11)3-7(8)10/h2-3H,1H3
SMILES: COC(=O)C1=C(C=C(C=C1Br)I)C#N
Molecular Formula: C9H5BrINO2
Molecular Weight: 365.95 g/mol

Methyl 2-bromo-6-cyano-4-iodobenzoate

CAS No.: 1807162-86-2

Cat. No.: VC2769359

Molecular Formula: C9H5BrINO2

Molecular Weight: 365.95 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-bromo-6-cyano-4-iodobenzoate - 1807162-86-2

Specification

CAS No. 1807162-86-2
Molecular Formula C9H5BrINO2
Molecular Weight 365.95 g/mol
IUPAC Name methyl 2-bromo-6-cyano-4-iodobenzoate
Standard InChI InChI=1S/C9H5BrINO2/c1-14-9(13)8-5(4-12)2-6(11)3-7(8)10/h2-3H,1H3
Standard InChI Key HHBFJANYYDNANE-UHFFFAOYSA-N
SMILES COC(=O)C1=C(C=C(C=C1Br)I)C#N
Canonical SMILES COC(=O)C1=C(C=C(C=C1Br)I)C#N

Introduction

Chemical Structure and Properties

Molecular Characteristics

Methyl 2-bromo-6-cyano-4-iodobenzoate possesses a distinctive molecular architecture with a benzene ring core featuring multiple functional groups. The bromine atom at position 2, cyano group at position 6, and iodine atom at position 4 create a molecule with unique electronic and steric properties that significantly influence its chemical reactivity and potential applications in various fields. The methyl ester group completes this structure, contributing to its classification as a benzoate derivative.

Physical and Chemical Properties

The physical and chemical properties of Methyl 2-bromo-6-cyano-4-iodobenzoate are summarized in Table 1, which provides essential information for researchers interested in working with this compound.

Table 1: Key Physical and Chemical Properties of Methyl 2-bromo-6-cyano-4-iodobenzoate

PropertyValue
CAS Number1807162-86-2
Molecular FormulaC9H5BrINO2
Molecular Weight365.95 g/mol
IUPAC Namemethyl 2-bromo-6-cyano-4-iodobenzoate
Standard InChIInChI=1S/C9H5BrINO2/c1-14-9(13)8-5(4-12)2-6(11)3-7(8)10/h2-3H,1H3
Standard InChIKeyHHBFJANYYDNANE-UHFFFAOYSA-N
SMILESCOC(=O)C1=C(C=C(C=C1Br)I)C#N
PubChem Compound ID121227844

Electronic and Structural Features

The electronic profile of Methyl 2-bromo-6-cyano-4-iodobenzoate is significantly influenced by its constituent functional groups. The halogen atoms (Br and I) are generally electron-withdrawing by inductive effect but can donate electrons through resonance. Meanwhile, the cyano group (-CN) is strongly electron-withdrawing both inductively and through resonance effects. This unique combination creates a compound with an asymmetric electronic distribution that directly impacts its reactivity patterns and interactions with biological targets.

Synthesis and Preparation Methods

Synthetic Approaches

The synthesis of Methyl 2-bromo-6-cyano-4-iodobenzoate typically involves a multi-step process starting from appropriate benzoic acid derivatives. A general synthetic pathway would likely include:

  • Selective bromination at the 2-position of a benzoic acid precursor

  • Strategic iodination at the 4-position

  • Introduction of the cyano group at position 6

  • Esterification to form the methyl ester

Each step in this synthetic sequence requires careful control of reaction conditions to ensure regioselectivity and maximize yield.

Reaction Conditions

Biological Activity and Applications

Structure-Activity Relationships

The structural features of Methyl 2-bromo-6-cyano-4-iodobenzoate contribute significantly to its potential biological activities. The presence of halogen atoms enhances its lipophilicity, which facilitates better cell membrane penetration and potentially increases biological activity. This characteristic is particularly important in drug development, as it influences both the pharmacokinetic and pharmacodynamic properties of potential therapeutic agents.

Applications in Organic Synthesis

Role as a Chemical Intermediate

Methyl 2-bromo-6-cyano-4-iodobenzoate serves as a valuable intermediate in organic synthesis, particularly for the development of complex molecules with specific structural requirements. The compound's functional diversity provides versatile handles for further transformations:

  • The halogen atoms (Br and I) can participate in various cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings

  • The cyano group can be transformed into other functional groups including amides, amines, and carboxylic acids

  • The ester group offers opportunities for transesterification or hydrolysis reactions

This versatility makes the compound particularly valuable for building more complex molecular structures with targeted properties.

Comparative Analysis

Structural Analogs

Comparison with structural analogs provides valuable insights into the unique properties of Methyl 2-bromo-6-cyano-4-iodobenzoate. For instance, Methyl 2-bromo-6-iodobenzoate (lacking the cyano group) would have a significantly different electronic profile and potentially different biological activities . The absence of the cyano group would reduce the polarity at that position and eliminate a potential hydrogen bond acceptor site, likely altering both physical properties and biological interactions.

Structure-Property Relationships

The following table compares key features of Methyl 2-bromo-6-cyano-4-iodobenzoate with structurally related compounds to highlight the impact of specific functional groups:

Table 2: Comparison of Methyl 2-bromo-6-cyano-4-iodobenzoate with Structural Analogs

CompoundKey Structural DifferencesExpected Property Differences
Methyl 2-bromo-6-cyano-4-iodobenzoateReference compoundReference properties
Methyl 2-bromo-6-iodobenzoateLacks cyano groupReduced polarity, different hydrogen bonding profile
Methyl 4-bromo-2-cyano-5-iodobenzoateDifferent position of functional groupsAltered electronic distribution, different steric interactions

Research Status and Knowledge Gaps

Current Research Status

Based on the available literature, research specifically focused on Methyl 2-bromo-6-cyano-4-iodobenzoate appears to be emerging rather than extensive. The compound has been noted for its unique structure and potential applications, but detailed studies on its properties and activities are still developing.

Knowledge Gaps and Research Opportunities

Several notable gaps exist in the current understanding of Methyl 2-bromo-6-cyano-4-iodobenzoate:

  • Comprehensive physical data (solubility parameters, spectral data, crystallographic information)

  • Detailed reaction profiles and selectivity patterns

  • Specific biological targets and mechanisms of action

  • Toxicological profile and safety considerations

These knowledge gaps represent significant opportunities for future research endeavors that could expand our understanding of this interesting compound.

Future Research Directions

Promising Research Areas

Several research avenues could be pursued to expand the understanding and applications of Methyl 2-bromo-6-cyano-4-iodobenzoate:

  • Development of more efficient and selective synthetic routes

  • Comprehensive evaluation of biological activities against various targets

  • Investigation of structure-activity relationships through systematic derivatization

  • Exploration of potential applications in materials science and catalysis

Methodological Approaches

Future research would benefit from employing advanced techniques such as:

  • Computational modeling to predict properties and activities

  • High-throughput screening for biological activity

  • Advanced spectroscopic methods for detailed structural characterization

  • Flow chemistry for optimized synthesis

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